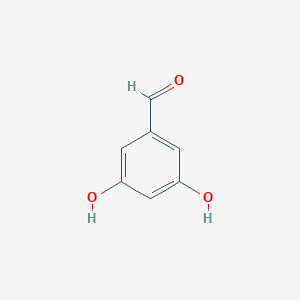

3,5-Dihydroxybenzaldehyde

Description

Properties

IUPAC Name |

3,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQLHRYUDBKTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180776 | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26153-38-8 | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26153-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026153388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dihydroxybenzaldehyde CAS number and structure elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzaldehyde, a key organic intermediate, plays a significant role in the synthesis of various pharmaceuticals and fine chemicals. This document provides an in-depth technical overview of this compound, focusing on its chemical identification, structural elucidation through modern spectroscopic techniques, and established synthetic protocols. All quantitative data is presented in structured tables for clarity, and experimental methodologies are detailed to ensure reproducibility. Furthermore, logical workflows for its synthesis and characterization are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Chemical Identification and Properties

This compound is a naturally occurring phenolic aldehyde. Its unique substitution pattern makes it a valuable precursor in organic synthesis.

| Identifier | Value | Reference |

| CAS Number | 26153-38-8 | [1][2] |

| Molecular Formula | C₇H₆O₃ | [3][4] |

| Molecular Weight | 138.12 g/mol | [4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | α-Resorcylaldehyde, Benzaldehyde, 3,5-dihydroxy- | [4] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 153-158 °C |

Structure Elucidation

The structural confirmation of this compound is primarily achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Note: Specific solvent and instrument frequency can cause slight variations in chemical shifts. A comprehensive list of spectral data is available from sources like ChemicalBook.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. Key spectral data can be found in various chemical databases.[6]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | Broad, ~3200-3600 | Stretching vibration |

| C-H (aromatic) | ~3000-3100 | Stretching vibration |

| C=O (aldehyde) | ~1650-1680 | Stretching vibration |

| C=C (aromatic) | ~1450-1600 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a top peak at m/z 138, corresponding to the molecular ion.[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a Jones oxidation approach.

Materials:

-

3,5-Dihydroxybenzyl alcohol

-

Chromium(VI) oxide

-

Sulfuric acid

-

Tetrahydrofuran (B95107) (THF)

-

Saturated sodium hydrogencarbonate solution

-

Ethyl acetate (B1210297)

-

Deionized water

Procedure:

-

Prepare the Jones reagent by dissolving chromium(VI) oxide in concentrated sulfuric acid.

-

Dissolve the starting material, 3,5-dihydroxybenzyl alcohol, in tetrahydrofuran and cool the solution to 0°C in an ice bath.

-

Slowly add the prepared Jones reagent to the cooled solution of the alcohol over a period of 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for an additional 2 hours.

-

After the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium hydrogencarbonate solution at 0°C until gas evolution ceases.

-

Add ethyl acetate to the mixture and stir for 30 minutes.

-

Filter the mixture and collect the filtrate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine all organic phases and wash them with deionized water.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[7]

A visual representation of this synthetic workflow is provided below.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of compounds with significant biological activities. It is a precursor for various pharmaceuticals, including those with anti-inflammatory, antioxidant, and antitumor properties.[8] Its dihydroxy substitution pattern allows for further chemical modifications to generate diverse molecular scaffolds for drug discovery programs.

Characterization Workflow

A logical workflow for the complete characterization of synthesized this compound is essential to confirm its identity and purity.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its fundamental chemical properties, detailed structural elucidation, and a practical synthetic protocol. The presented data and workflows are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further innovation and application of this versatile compound.

References

- 1. 3,5-二羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 26153-38-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C7H6O3 | CID 94365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(26153-38-8) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(26153-38-8)IR [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

The Enigmatic Benzaldehyde: A Technical Guide to the Natural Occurrence and Biosynthesis of 3,5-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzaldehyde is a phenolic aldehyde that has garnered scientific interest due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. As a naturally occurring plant metabolite, understanding its distribution in nature and the intricate biochemical pathways that lead to its formation is crucial for harnessing its potential.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biosynthesis of this compound, offering valuable insights for researchers in phytochemistry, metabolic engineering, and drug discovery.

Natural Occurrence of this compound

This compound has been identified as a metabolite in a variety of plant species, although comprehensive quantitative data across the plant kingdom remains limited.[1] Its presence is often associated with the complex phenolic profiles of plants, where it may play a role in defense mechanisms or as a precursor to other secondary metabolites. While many sources refer to its presence in "many plants," specific examples with quantified concentrations are not widely available in the current literature.

In addition to terrestrial plants, related compounds have been isolated from marine organisms. For instance, the brominated derivative, 3-bromo-4,5-dihydroxybenzaldehyde, has been identified in marine red algae, including species such as Rhodomela confervoides, Polysiphonia morrowii, and Polysiphonia urceolata.[2] This suggests that marine environments may be a promising, yet underexplored, source of this compound and its derivatives.

Table 1: Documented Natural Sources of this compound and Related Compounds

| Species/Source | Common Name | Family/Class | Part of Organism | Compound | Quantitative Data (mg/kg or as specified) |

| Various Plants | - | - | - | This compound | Not widely specified in available literature. |

| Rhodomela confervoides | - | Rhodomelaceae (Red Algae) | - | 3-Bromo-4,5-dihydroxybenzaldehyde | Not specified in available literature. |

| Polysiphonia morrowii | - | Rhodomelaceae (Red Algae) | - | 3-Bromo-4,5-dihydroxybenzaldehyde | Not specified in available literature. |

| Polysiphonia urceolata | - | Rhodomelaceae (Red Algae) | - | 3-Bromo-4,5-dihydroxybenzaldehyde | Not specified in available literature. |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related phenolic compounds in plants and microorganisms, two primary putative pathways can be proposed: the Phenylpropanoid Pathway and the Polyketide Synthase (PKS) Pathway.

Putative Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route for the biosynthesis of a wide array of plant secondary metabolites. While the specific enzymes for the 3,5-hydroxylation pattern of benzaldehyde (B42025) are not yet characterized, a plausible pathway can be extrapolated from the known biosynthesis of other hydroxybenzaldehydes.

Caption: Putative Phenylpropanoid Pathway to this compound.

This proposed pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylation and chain-shortening reactions, analogous to those in the biosynthesis of other benzaldehydes, would lead to a benzaldehyde precursor. The key, yet unconfirmed, step would involve specific hydroxylases to introduce the hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring.

Putative Polyketide Synthase (PKS) Pathway

An alternative route for the biosynthesis of the dihydroxybenzene ring system is through the polyketide synthase (PKS) pathway. This pathway is responsible for the synthesis of phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a compound structurally related to this compound. It is conceivable that a similar pathway could lead to a precursor that is subsequently modified to yield this compound.

The biosynthesis of phloroglucinol is initiated by the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase, phloroglucinol synthase.[3][4][5][6] A subsequent, currently uncharacterized, enzymatic step would be required to introduce the aldehyde functionality.

Caption: Putative Polyketide Synthase (PKS) Pathway to this compound.

Further research, including enzyme characterization and isotopic labeling studies, is necessary to definitively establish the biosynthetic pathway of this compound in different organisms.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from natural sources. These protocols are based on established techniques for the analysis of phenolic compounds and can be adapted for specific plant or microbial samples.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the solvent extraction of this compound from dried plant material.

Materials:

-

Dried and finely powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filter paper (0.45 µm)

Procedure:

-

Sample Preparation: Weigh approximately 10 g of the dried, powdered plant material.

-

Extraction:

-

Macerate the plant material with 100 mL of 80% aqueous methanol in a conical flask.

-

Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.

-

-

Filtration and Centrifugation:

-

Filter the extract through Whatman No. 1 filter paper.

-

Centrifuge the filtrate at 5000 rpm for 15 minutes to remove any remaining solid particles.

-

-

Concentration:

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Storage: Store the crude extract at -20°C until further analysis.

Caption: General Workflow for Extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-50% B (linear gradient)

-

20-25 min: 50-10% B (linear gradient)

-

25-30 min: 10% B (isocratic)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude extract in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

References

- 1. This compound | 26153-38-8 | FD34163 [biosynth.com]

- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1799828B1 - Biosynthesis of phloroglucinol and preparation of 1,3-dihydroxybenzene therefrom - Google Patents [patents.google.com]

Unveiling the Origins of 3,5-Dihydroxybenzaldehyde: An In-depth Technical Guide on its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and initial synthesis of 3,5-Dihydroxybenzaldehyde (also known as α-resorcylaldehyde), a key intermediate in the synthesis of various pharmaceuticals and a molecule of significant interest in medicinal chemistry. While modern synthetic routes are well-established, understanding the early methodologies provides valuable context and insight into the evolution of organic synthesis.

Early Synthetic Approaches: The Gattermann Reaction on Resorcinol (B1680541)

The first successful synthesis of this compound is credited to the pioneering work on the formylation of phenols. Among the classical methods, the Gattermann reaction, developed in the late 19th century, stands out as the most probable route for the initial preparation of this compound. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring, such as that of a phenol.

The logical precursor for this compound is resorcinol (1,3-dihydroxybenzene). The two hydroxyl groups of resorcinol strongly activate the benzene (B151609) ring, directing electrophilic substitution to the ortho and para positions. In the case of resorcinol, the 2, 4, and 6 positions are activated. The Gattermann reaction, in its original form, utilized hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Gattermann Reaction for the Synthesis of this compound

The following protocol is a representation of the likely experimental procedure employed in the early synthesis of this compound, based on the established principles of the Gattermann reaction.

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Anhydrous ether (or other suitable inert solvent)

-

Hydrogen cyanide (HCN)

-

Hydrogen chloride (HCl) gas

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Water

-

Hydrochloric acid (for workup)

Procedure:

-

Reaction Setup: A solution of resorcinol in anhydrous ether was prepared in a reaction vessel equipped for gas inlet and cooling.

-

Catalyst Addition: Anhydrous aluminum chloride was added to the solution while cooling in an ice bath.

-

Introduction of Reactants: A stream of dry hydrogen chloride gas was passed through the solution, followed by the careful introduction of hydrogen cyanide. This in-situ generation of the formylating agent is a key step.

-

Reaction Progression: The reaction mixture was stirred at a low temperature for several hours to allow for the electrophilic attack of the formylating agent on the resorcinol ring.

-

Hydrolysis: The resulting intermediate aldimine salt was hydrolyzed by the addition of ice and water, followed by heating with dilute hydrochloric acid to liberate the aldehyde.

-

Isolation and Purification: The crude this compound was then isolated from the aqueous mixture, likely through extraction with a suitable organic solvent. Purification would have been achieved by techniques available at the time, such as recrystallization.

Quantitative Data from Early Syntheses (Representative)

| Parameter | Value |

| Starting Material | Resorcinol |

| Reagents | HCN, HCl, AlCl₃ |

| Solvent | Anhydrous Ether |

| Reaction Temperature | 0-10 °C |

| Reaction Time | Several hours |

| Yield | Not explicitly documented in readily available early literature, but expected to be moderate. |

| Melting Point | ~157 °C (as reported in later literature) |

Logical Pathway for the Gattermann Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from resorcinol via the Gattermann reaction.

An In-depth Technical Guide to 3,5-Dihydroxybenzaldehyde: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzaldehyde, a phenolic aldehyde with significant potential in various research and development fields. This document details its alternative names and chemical identifiers, summarizes its physicochemical and spectral properties, outlines key experimental protocols for its analysis, and explores its role in relevant biological pathways.

Chemical Identity and Synonyms

This compound is known by several alternative names and is assigned specific identifiers for unambiguous recognition in chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Synonyms | α-Resorcylaldehyde, Benzaldehyde, 3,5-dihydroxy-[1] |

| CAS Number | 26153-38-8[1] |

| PubChem CID | 94365[1] |

| EINECS Number | 247-479-4[1] |

| ChEBI ID | CHEBI:50204[1] |

| InChI | InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H[1] |

| InChIKey | HAQLHRYUDBKTJG-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C=C1O)O)C=O[1] |

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| Appearance | White to cream crystals or powder |

| Melting Point | 153-158 °C |

| Boiling Point | 324.3 °C at 760 mmHg |

| Solubility | Soluble in DMSO, ethanol, and diethyl ether. |

| ¹H NMR (DMSO-d₆) | δ 6.47 (t, J=2.2 Hz, 1H), 6.80 (d, J=2.2 Hz, 2H), 9.68 (s, 1H), 9.76 (s, 2H) |

| ¹³C NMR | Data available in spectral databases. |

| **IR (KBr pellet, cm⁻¹) ** | Key peaks can be found in various spectral libraries. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 138, 2nd Highest: 137, 3rd Highest: 109[1] |

Key Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Generalized Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution to each of the sample dilutions. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome (B613829). The rate of formation of dopachrome can be monitored spectrophotometrically. Inhibitors of tyrosinase will reduce the rate of this color formation.

Generalized Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of L-DOPA in the same buffer.

-

Sample Preparation: Prepare a series of dilutions of this compound in the buffer.

-

Reaction Mixture: In a microplate well, add the tyrosinase solution and the this compound dilution. A control containing the enzyme and buffer without the inhibitor is also prepared.

-

Pre-incubation: The mixtures are typically pre-incubated for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiation of Reaction: The reaction is initiated by adding the L-DOPA substrate solution to all wells.

-

Kinetic Measurement: The absorbance is measured at approximately 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.

-

Calculation: The rate of reaction (slope of the absorbance vs. time graph) is calculated for the control and for each concentration of the inhibitor. The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate with Inhibitor) / Rate of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Biological Signaling Pathways

Research on structurally related compounds suggests that this compound may exert protective effects in biological systems through the modulation of specific signaling pathways. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway[2]. This pathway is crucial for mitochondrial biogenesis and function, as well as cellular stress resistance.

Caption: Proposed Akt-PGC1α-Sirt3 signaling pathway potentially modulated by this compound.

This diagram illustrates a potential mechanism where this compound or its derivatives could activate the Akt signaling cascade. Activated Akt can then phosphorylate and activate PGC1α, a master regulator of mitochondrial biogenesis. PGC1α upregulates the expression of Sirt3, a mitochondrial deacetylase. Sirt3, in turn, activates mitochondrial antioxidant enzymes and other proteins involved in mitochondrial function, ultimately leading to increased cell survival and resistance to stress.

Conclusion

This compound is a versatile phenolic compound with a range of interesting biological activities. Its antioxidant and enzyme-inhibiting properties, coupled with its potential to modulate key cellular signaling pathways, make it a valuable molecule for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to understand and utilize this compound in their studies.

References

An In-depth Technical Guide to the Reactivity and Functional Group Characteristics of 3,5-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 3,5-Dihydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthetic utility and biological relevance of this versatile phenolic aldehyde. This document details the compound's physical and spectroscopic properties, provides experimental protocols for its synthesis and key reactions, and explores its role as a modulator of critical signaling pathways.

Introduction

This compound, also known as α-resorcylaldehyde, is an organic compound featuring a benzaldehyde (B42025) scaffold substituted with two hydroxyl groups at the meta positions.[1] This substitution pattern imparts a unique reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry. The presence of three distinct functional groups—an aldehyde and two phenolic hydroxyls—allows for a wide range of chemical transformations, leading to a diverse array of derivatives with significant biological activities. This guide will delve into the core chemical characteristics of this compound, providing a technical foundation for its application in research and drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white to tan or grey crystalline powder.[2] It is soluble in ethanol (B145695) and diethyl ether.[2] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₃ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Melting Point | 153-158 °C | [4] |

| Boiling Point | 324.3 ± 12.0 °C (Predicted) | [2] |

| pKa (Predicted) | 8.73 ± 0.10 | [2] |

| Appearance | White to tan to grey crystalline powder | [2] |

| Solubility | Soluble in ethanol and diethyl ether | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Awaiting detailed peak list with assignments. | [3][5] |

| ¹³C NMR | Awaiting detailed peak list with assignments. | [3][6] |

| IR (KBr, cm⁻¹) | Awaiting detailed peak list with assignments. | [7] |

| UV-Vis (in Ethanol) | λmax: 215, 272, 332 nm | [6] |

| Mass Spectrometry (EI) | m/z (relative intensity): 138 (M⁺), 137, 109 | [6] |

Reactivity and Functional Group Characteristics

The chemical behavior of this compound is dictated by the interplay of its aldehyde and phenolic hydroxyl functional groups.

Aldehyde Group Reactivity

The aldehyde group is a primary site for nucleophilic addition and condensation reactions.

-

Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form alkenes. This reaction is a powerful tool for carbon-carbon double bond formation.

-

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malonic acid and its esters, in the presence of a basic catalyst, yields α,β-unsaturated products.[2]

-

Reductive Amination: The aldehyde can be converted to amines through reductive amination, which involves the formation of an imine followed by reduction.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 3,5-dihydroxybenzyl alcohol.

Phenolic Hydroxyl Group Reactivity

The two hydroxyl groups are acidic and can undergo reactions typical of phenols.

-

Acidity and Etherification: The phenolic protons are acidic and can be deprotonated by a base to form phenoxides. These phenoxides are excellent nucleophiles and can react with alkyl halides to form ethers.

-

Esterification: The hydroxyl groups can be esterified with acyl chlorides or anhydrides.

-

Electrophilic Aromatic Substitution: The hydroxyl groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution. However, the positions ortho to both hydroxyl groups are sterically hindered.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of 3,5-dihydroxybenzyl alcohol.

Protocol 1: Oxidation of 3,5-Dihydroxybenzyl Alcohol

-

Materials: 3,5-dihydroxybenzyl alcohol, pyridinium (B92312) chlorochromate (PCC), dichloromethane (B109758) (DCM), anhydrous magnesium sulfate, silica (B1680970) gel.

-

Procedure:

-

Dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Key Reactions of this compound

Protocol 2: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862)

-

Materials: this compound, (carbethoxymethylene)triphenylphosphorane, dry tetrahydrofuran (B95107) (THF), anhydrous sodium sulfate, silica gel.

-

Procedure:

-

To a solution of this compound (1 equivalent) in dry THF, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, remove the THF under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the corresponding ethyl cinnamate (B1238496) derivative.[5][8]

-

Protocol 3: Knoevenagel Condensation with Malonic Acid

-

Materials: this compound, malonic acid, pyridine, piperidine (B6355638) (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 3,5-dihydroxycinnamic acid.[9]

-

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to exhibit a range of biological activities, including the modulation of key cellular signaling pathways implicated in diseases such as cancer.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Polyphenolic compounds, including derivatives of dihydroxybenzaldehydes, have been shown to inhibit the MAPK pathway at various points.[1][9][10][11][12]

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Certain derivatives of dihydroxybenzaldehydes have been identified as potential EGFR inhibitors.

Caption: Inhibition of EGFR signaling by a this compound derivative.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel derivatives of this compound.

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound is a highly versatile and valuable molecule in the fields of organic synthesis and drug discovery. Its unique combination of functional groups allows for the creation of a vast chemical space of derivatives. The demonstrated ability of these derivatives to modulate key signaling pathways, such as the MAPK and EGFR pathways, underscores their potential as therapeutic agents. This technical guide provides a solid foundation for researchers to further explore and exploit the rich chemistry and biology of this compound.

References

- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. This compound 98 26153-38-8 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C7H6O3 | CID 94365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(26153-38-8)IR [m.chemicalbook.com]

- 8. webassign.net [webassign.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 3,5-Dihydroxybenzaldehyde in various organic solvents. The information compiled herein is intended to support research and development activities where this compound is utilized as a key building block or active agent. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents. It is important to note that precise, experimentally determined quantitative data for a range of organic solvents is not extensively available in the public domain. The data presented has been compiled from various chemical supplier datasheets and databases.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | 100 mg/mL | Not Specified |

| Water | Polar Protic | 18.02 | 100 | ~74.2 mg/mL (estimated)[1] | 25 |

| Ethanol | Polar Protic | 46.07 | 78.4 | Soluble[2][3] | Not Specified |

| Diethyl Ether | Nonpolar | 74.12 | 34.6 | Soluble[2][3] | Not Specified |

| Methanol | Polar Protic | 32.04 | 64.7 | Not Specified | Not Specified |

| Acetone | Polar Aprotic | 58.08 | 56 | Not Specified | Not Specified |

| Ethyl Acetate | Polar Aprotic | 88.11 | 77.1 | Not Specified | Not Specified |

Note on Discrepancies: Some sources indicate a solubility of ≥ 5 mg/mL in DMSO, which may refer to a specific formulation or experimental condition[4]. The higher value of 100 mg/mL is also reported. Researchers are advised to experimentally verify the solubility for their specific application and solvent grade.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical or HPLC grade)

-

Analytical balance (readability ± 0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, clean, and dry evaporation dishes

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically, visually inspect the vial to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that is well below the boiling point of the solvent and the melting point of this compound (m.p. 153-158 °C) to avoid decomposition. A temperature range of 40-60 °C is generally suitable for many common organic solvents.

-

For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended to facilitate complete evaporation.

-

Continue the drying process until all the solvent has visibly evaporated.

-

-

Mass Determination and Calculation:

-

Transfer the evaporation dish from the oven to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

-

Once cooled, weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of components in solubility measurement.

References

Quantum Chemical Blueprint for 3,5-Dihydroxybenzaldehyde: A Technical Guide for Researchers

Abstract

3,5-Dihydroxybenzaldehyde (3,5-DHB) is a key organic intermediate in the synthesis of various pharmaceuticals and complex molecules, including bronchodilators and glutamate (B1630785) receptor agonists.[1] Understanding its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics and materials. Quantum chemical calculations offer a powerful, non-destructive method to elucidate these characteristics at the atomic level. This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound using Density Functional Theory (DFT). It outlines detailed computational protocols, provides a structure for data presentation, and includes available experimental data for validation. This document is intended to serve as a practical blueprint for researchers employing computational methods to investigate 3,5-DHB and its derivatives.

Introduction

This compound (C₇H₆O₃, CAS: 26153-38-8) is a dihydroxybenzaldehyde featuring hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring.[2] Its chemical structure lends itself to a variety of reactions, making it a valuable building block in organic synthesis.[3] The presence of the aldehyde and hydroxyl functional groups dictates its electronic behavior, hydrogen bonding capabilities, and overall reactivity.

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights that complement experimental findings. Techniques like Density Functional Theory (DFT) can accurately predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding reaction mechanisms and intermolecular interactions.[4]

This guide details the standard computational methodologies applied to molecules of this class, enabling researchers to generate high-quality, reproducible data for drug design, materials science, and fundamental chemical research.

Methodologies and Protocols

This section details the recommended computational and cited experimental methods for the comprehensive analysis of this compound.

Quantum Chemical Calculations Protocol

The following protocol outlines the steps for performing a thorough theoretical analysis of 3,5-DHB using the Gaussian suite of programs or similar software. The chosen methodology is based on its proven accuracy for similar phenolic compounds.

2.1.1. Software and Theoretical Level

-

Software: Gaussian 09/16

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

This combination is well-established for providing a reliable balance between computational cost and accuracy for the structural, vibrational, and electronic properties of organic molecules.

2.1.2. Geometry Optimization The first step is to determine the ground-state equilibrium geometry of the 3,5-DHB molecule.

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints using the Opt keyword.

-

The optimization process calculates the forces on each atom, iteratively adjusting their positions until a minimum on the potential energy surface is located.

-

Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium structure.

2.1.3. Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory.

-

Use the Freq keyword on the optimized geometry.

-

This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration.

-

The results can be used to predict the infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; thus, a scaling factor (typically ~0.961 for this level of theory) is applied for better comparison with experimental spectra.

2.1.4. Electronic Property Analysis

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and electronic excitability. These values are obtained from the optimization output.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is mapped onto the total electron density surface, with different colors representing varying potential values.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and hyperconjugative stability, an NBO analysis is performed using the Pop=NBO keyword.[5][6]

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations (TD keyword) are used to simulate the electronic absorption spectrum, providing information on excitation energies and oscillator strengths, which correspond to the λmax values in UV-Vis spectroscopy.[1][7]

Experimental Protocols (Cited)

2.2.1. Synthesis of this compound A common synthetic route involves the oxidation of 3,5-dihydroxybenzyl alcohol.

-

Starting Material: 3,5-Dihydroxybenzyl alcohol.

-

Reagents: Chromium(VI) oxide and sulfuric acid in a solvent such as tetrahydrofuran.

-

Procedure: The reaction is typically carried out at 0°C for a duration of approximately 2.5 hours.[3]

-

Workup and Purification: The product is isolated through standard extraction and purification techniques, such as column chromatography or recrystallization.

2.2.2. Spectroscopic Characterization

-

FTIR Spectroscopy: Experimental FTIR spectra are typically recorded using the KBr pellet technique on a Bio-Rad FTS or similar spectrometer.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).[8] The chemical shifts (δ) are reported in parts per million (ppm).

-

Mass Spectrometry: GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.[2]

Logical Workflow for Quantum Analysis

The following diagram illustrates the standard workflow for the quantum chemical analysis described in the protocol above.

Caption: Workflow for DFT analysis of this compound.

Data Presentation: Calculated vs. Experimental

The following tables provide a structured format for presenting the quantitative data obtained from the quantum chemical calculations alongside available experimental values for comparison and validation.

Table 1: Optimized Geometric Parameters

Calculated at the B3LYP/6-311++G(d,p) level of theory. Atom numbering should correspond to a standardized molecular diagram.

| Parameter | Atom(s) | Calculated Value | Experimental Value |

| Bond Lengths (Å) | |||

| C1-C2 | [Calculated Data] | [Crystallographic Data] | |

| C-O (hydroxyl) | [Calculated Data] | [Crystallographic Data] | |

| C=O (aldehyde) | [Calculated Data] | [Crystallographic Data] | |

| C-H (aldehyde) | [Calculated Data] | [Crystallographic Data] | |

| Bond Angles (°) | |||

| C1-C2-C3 | [Calculated Data] | [Crystallographic Data] | |

| O-C-H (aldehyde) | [Calculated Data] | [Crystallographic Data] | |

| Dihedral Angles (°) | |||

| C1-C2-C7-O8 | [Calculated Data] | [Crystallographic Data] |

Table 2: Vibrational Frequencies and Assignments

Calculated harmonic frequencies (cm⁻¹) at the B3LYP/6-311++G(d,p) level and scaled frequencies (scaling factor = 0.961). Experimental data from FTIR spectra.

| Vibrational Mode | Calculated (Harmonic) | Calculated (Scaled) | Experimental (FTIR) |

| O-H stretch (hydroxyl) | [Calculated Data] | [Calculated Data] | ~3200-3500 |

| C-H stretch (aromatic) | [Calculated Data] | [Calculated Data] | ~3000-3100 |

| C-H stretch (aldehyde) | [Calculated Data] | [Calculated Data] | ~2700-2850 |

| C=O stretch (aldehyde) | [Calculated Data] | [Calculated Data] | ~1650-1700 |

| C=C stretch (aromatic) | [Calculated Data] | [Calculated Data] | ~1500-1600 |

| C-O stretch (hydroxyl) | [Calculated Data] | [Calculated Data] | ~1200-1300 |

Table 3: Electronic Properties

Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value |

| HOMO Energy (eV) | [Calculated Data] |

| LUMO Energy (eV) | [Calculated Data] |

| HOMO-LUMO Gap (ΔE, eV) | [Calculated Data] |

| Dipole Moment (Debye) | [Calculated Data] |

| λmax (nm) from TD-DFT | [Calculated Data] |

Table 4: Known Experimental Data

Data compiled from public databases for reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆O₃ | PubChem[2] |

| Molecular Weight | 138.12 g/mol | PubChem[2] |

| Melting Point | 153-158 °C | Sigma-Aldrich[1] |

| ¹H NMR (DMSO-d₆, ppm) | [Data Available] | ChemicalBook[9] |

| ¹³C NMR (DMSO-d₆, ppm) | [Data Available] | PubChem[10] |

| Key FTIR Peaks (cm⁻¹) | [Data Available] | ChemicalBook[11] |

Conclusion

This technical guide provides a standardized and robust framework for the quantum chemical analysis of this compound. By following the detailed DFT protocols, researchers can generate a comprehensive dataset describing the molecule's structural, vibrational, and electronic characteristics. The provided data tables offer a clear structure for reporting these findings and comparing them against experimental benchmarks. The application of these computational methods is essential for gaining a deeper molecular-level understanding, which can accelerate the discovery and development of new pharmaceuticals and functional materials derived from this versatile chemical scaffold.

References

- 1. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 2. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. NBO [cup.uni-muenchen.de]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

- 9. This compound(26153-38-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C7H6O3 | CID 94365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(26153-38-8)IR [m.chemicalbook.com]

Methodological & Application

Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach from Benzoic Acid

Application Note: The direct formylation of resorcinol (B1680541) to produce 3,5-dihydroxybenzaldehyde is synthetically challenging due to the ortho- and para-directing nature of the hydroxyl groups, which predominantly yields 2,4- and 2,6-dihydroxybenzaldehyde. To circumvent this regioselectivity issue, a more reliable and higher-yielding multi-step synthesis commencing from benzoic acid is presented. This protocol outlines a four-step process involving sulfonation, alkali fusion, reduction, and subsequent oxidation to afford the desired this compound, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Disulfonation | Benzoic Acid | Fuming Sulfuric Acid | None | 5 hours | 240-250°C | High (not explicitly stated for the acid) |

| 2 | Alkali Fusion | Benzoic Acid-3,5-disulfonic acid (as barium salt) | Sodium Hydroxide (B78521), Potassium Hydroxide | None (melt) | 1.5 hours | 280-310°C | 58-65 |

| 3 | Reduction | 3,5-Dihydroxybenzoic Acid | Sodium Borohydride (B1222165), Methanol (catalyst) | Tetrahydrofuran (B95107) | 6 hours | Reflux | 90-95 |

| 4 | Oxidation | 3,5-Dihydroxybenzyl Alcohol | Chromium(VI) oxide, Sulfuric Acid (Jones Reagent) | Tetrahydrofuran | 2.5 hours | 0°C | 80 |

Experimental Protocols

Step 1: Synthesis of Benzoic Acid-3,5-disulfonic Acid

This procedure is adapted from Organic Syntheses.

-

Reaction Setup: In a 1-liter Kjeldahl flask, place 200 g (1.64 moles) of benzoic acid. Carefully add 500 mL of fuming sulfuric acid.

-

Sulfonation: Heat the mixture in an oil bath at 240-250°C for 5 hours.

-

Work-up: After cooling overnight, slowly pour the reaction mixture into 3 kg of crushed ice with stirring.

-

Neutralization: Neutralize the solution by adding approximately 2.4-2.5 kg of barium carbonate in portions until gas evolution ceases.

-

Isolation: Filter the resulting paste by suction and wash the barium sulfate (B86663) cake with water. Combine the filtrates and evaporate to near dryness. Dry the residue in an oven at 125-140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid.

Step 2: Synthesis of 3,5-Dihydroxybenzoic Acid

This procedure is adapted from Organic Syntheses.

-

Alkali Fusion: In a suitable vessel, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.

-

Addition of Sulfonate: Gradually add the dried and pulverized barium salt from Step 1 to the molten alkali with stirring.

-

Reaction: Slowly raise the temperature to 250-260°C, at which point a vigorous reaction will occur. After the reaction subsides (about 30 minutes), increase the temperature to 280-310°C and maintain for 1 hour.

-

Work-up: Cool the melt to 200°C and carefully ladle it into 6 L of water. Filter the resulting solution to remove barium sulfite.

-

Acidification and Extraction: Acidify the filtrate with concentrated hydrochloric acid. Extract the aqueous solution with ether.

-

Isolation: Concentrate the combined ether extracts and dry over anhydrous sodium sulfate. Evaporation of the solvent yields crude 3,5-dihydroxybenzoic acid. The product can be further purified by recrystallization. The reported yield is 58-65%.

Step 3: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a method described in patent CN103130617A.

-

Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

-

Addition of Reducing Agent: While stirring vigorously, heat the mixture to a gentle reflux. Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.

-

Reaction: Continue to reflux the mixture for 6 hours.

-

Work-up: After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 200 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Recrystallization from hot water yields pure 3,5-dihydroxybenzyl alcohol. The reported yield is up to 95%.

Step 4: Oxidation of 3,5-Dihydroxybenzyl Alcohol to this compound

This protocol is based on a procedure found on ChemicalBook, referencing patent CN110256214A.

-

Preparation of Jones Reagent: In a beaker, dissolve 770 g of chromium trioxide in a minimal amount of water and cool in an ice bath. Slowly add 1.5 kg of concentrated sulfuric acid while keeping the temperature low.

-

Reaction Setup: In a separate flask, dissolve 770 g of 3,5-dihydroxybenzyl alcohol in 1 kg of tetrahydrofuran (THF) and cool to 0°C.

-

Oxidation: Slowly add the prepared Jones reagent to the solution of the alcohol over 30 minutes, maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for an additional 2 hours.

-

Work-up: Quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution at 0°C until gas evolution ceases.

-

Extraction: Add 2 kg of ethyl acetate, stir for 30 minutes, and filter. Extract the filtrate with deionized water (3 x 1 kg). Back-extract the combined aqueous phases with ethyl acetate (1 x 2 kg).

-

Isolation: Combine all organic phases and remove the solvent under reduced pressure to yield this compound. The reported yield is 80%.

Visualizations

Caption: Synthetic routes to dihydroxybenzaldehydes.

Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis of 3,5-Dihydroxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The protocol begins with the reduction of commercially available 3,5-Dihydroxybenzoic acid to 3,5-Dihydroxybenzyl alcohol, followed by the selective oxidation of the alcohol to the target aldehyde. This method is characterized by high yields and straightforward procedures suitable for a standard organic chemistry laboratory. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a DOT language diagram.

Introduction

This compound is a key building block in organic synthesis. It serves as a precursor for the synthesis of bronchodilators like terbutaline (B1683087) and other complex organic molecules.[2] The presence of two hydroxyl groups and an aldehyde function on the aromatic ring makes it a versatile substrate for various chemical transformations. The protocol detailed below outlines a reliable and efficient synthesis route starting from 3,5-Dihydroxybenzoic acid.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Reduction: The carboxylic acid group of 3,5-Dihydroxybenzoic acid is reduced to a primary alcohol using sodium borohydride (B1222165) with a catalytic amount of methanol (B129727) in a tetrahydrofuran (B95107) (THF) solvent.

-

Oxidation: The resulting 3,5-Dihydroxybenzyl alcohol is then oxidized to this compound using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol

| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |

| 3,5-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | 0.324 | 50 g | Starting Material |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.33 | 12.6 g | Reducing Agent |

| Methanol | CH₃OH | 32.04 | 0.017 | 0.52 g | Catalyst |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 500 mL | Solvent |

| 10% Hydrochloric Acid | HCl (aq) | - | - | 100 mL | Quenching Agent |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | - | 200 mL | Extraction Solvent |

| 3,5-Dihydroxybenzyl Alcohol | C₇H₈O₃ | 140.14 | - | 43.9 g (crude) | Product |

| Yield | ~95% |

Data adapted from patent CN103130617A.[1]

Table 2: Oxidation of 3,5-Dihydroxybenzyl Alcohol to this compound

| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Mass/Volume | Role |

| 3,5-Dihydroxybenzyl Alcohol | C₇H₈O₃ | 140.14 | 770 g (example scale) | Starting Material |

| Chromium Trioxide | CrO₃ | 99.99 | 770 g (example scale) | Oxidizing Agent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 1.5 kg (example scale) | Reagent for Jones Reagent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 1 kg (example scale) | Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~3 kg (example scale) | Quenching Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2 kg + 2 kg (example scale) | Extraction Solvent |

| This compound | C₇H₆O₃ | 138.12 | 610 g (example scale) | Product |

| Yield | ~80% |

Data adapted from patent CN110256214. The amounts have been kept as per the source to maintain stoichiometry but can be scaled down for laboratory synthesis.[3]

Table 3: Product Characterization - this compound

| Property | Value |

| CAS Number | 26153-38-8[4][5] |

| Molecular Formula | C₇H₆O₃[3][4] |

| Molecular Weight | 138.12 g/mol [4][5] |

| Appearance | White to cream crystals or powder[2] |

| Melting Point | 145.00 °C[5] |

| Boiling Point | 324.30 °C[5] |

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Jones reagent is highly corrosive and a strong oxidant. Sodium borohydride is flammable. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol from 3,5-Dihydroxybenzoic Acid[2]

Materials and Reagents:

-

3,5-Dihydroxybenzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

1L four-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Constant pressure dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

-

Stir the mixture vigorously and heat it to a gentle reflux.

-

Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions. The rate of addition should be controlled to prevent excessive refluxing.

-

After the addition is complete, maintain the reflux for 6 hours.

-

After 6 hours, cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid. Stir for 10 minutes.

-

Transfer the mixture to a separatory funnel. The layers will separate.

-

Extract the aqueous layer with 200 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 3,5-dihydroxybenzyl alcohol can be purified by recrystallization from hot water to yield a white solid. The reported yield is approximately 95%.[1]

Step 2: Synthesis of this compound from 3,5-Dihydroxybenzyl Alcohol[4]

Materials and Reagents:

-

3,5-Dihydroxybenzyl alcohol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath (0 °C)

-

Rotary evaporator

Procedure:

-

Preparation of Jones Reagent: In a separate flask, carefully and slowly add concentrated sulfuric acid to a saturated solution of chromium trioxide in water. Caution: This process is highly exothermic. The ratio is provided in Table 2. Prepare this reagent in an ice bath.

-

In a large round-bottom flask, dissolve the 3,5-dihydroxybenzyl alcohol (from Step 1) in THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the solution of the alcohol over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution dropwise at 0 °C until gas evolution ceases.

-

Add ethyl acetate to the mixture and stir for 30 minutes.

-

Filter the mixture to remove chromium salts.

-

Transfer the filtrate to a separatory funnel and extract the aqueous phase three times with deionized water. Then, extract the combined aqueous phases once more with ethyl acetate.

-

Combine all organic phases and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator at 45 °C to yield a brown solid. The reported yield is approximately 80%.[3]

-

The crude this compound can be further purified by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

References

- 1. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H6O3 | CID 94365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26153-38-8 | FD34163 [biosynth.com]

Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a key starting material in the synthesis of a wide array of biologically active compounds. Its dihydroxy-substituted phenyl ring and reactive aldehyde group make it an ideal scaffold for the development of novel therapeutic agents across various disease areas. This document provides detailed application notes on the use of this compound as a precursor for the synthesis of stilbenes, chalcones, and Schiff bases, along with specific experimental protocols and an overview of relevant biological signaling pathways.

Key Applications in Drug Discovery

This compound is a crucial building block for several classes of compounds with significant pharmacological activities:

-

Stilbene (B7821643) Derivatives (Resveratrol Analogues): As a key precursor for resveratrol (B1683913) analogues, this compound enables the synthesis of compounds with potent antioxidant, anti-inflammatory, and anticancer properties. The strategic placement of the hydroxyl groups on the phenyl ring is critical for these biological activities.

-

Chalcone (B49325) Derivatives: Through Claisen-Schmidt condensation, this compound can be reacted with various acetophenones to yield chalcones. These compounds form the backbone of flavonoids and isoflavonoids and have demonstrated a broad spectrum of bioactivities, including antimicrobial and anticancer effects.

-

Schiff Base Derivatives: The aldehyde functionality of this compound readily reacts with primary amines to form Schiff bases. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives synthesized from this compound.

Table 1: Anticancer and Cytotoxic Activities of this compound Derivatives

| Compound Class | Derivative | Cell Line | Activity | Value | Reference |

| Stilbene | 4'-Acetyl resveratrol analogue | Human promyelocytic leukemia (HL-60) | Cytotoxicity | ED50 = 17 µM | |

| Schiff Base | Derivative of 2,4-dihydroxybenzaldehyde | Prostate cancer (PC3) | Cytotoxicity | IC50 = 4.85 µM | |

| Schiff Base | Derivative of 2,4-dihydroxybenzaldehyde | Prostate cancer (PC3) | Cytotoxicity | IC50 = 7.15 µM | |

| Schiff Base | Derivative of 2,4-dihydroxybenzaldehyde | Prostate cancer (PC3) | Cytotoxicity | IC50 = 7.43 µM |

Table 2: Antimicrobial Activities of this compound Derivatives

| Compound Class | Derivative | Microorganism | Activity | Value | Reference |

| Chalcone | Heterocyclic chalcone derivative | Staphylococcus aureus | Antibacterial | MIC = 25 µg/mL | |

| Chalcone | Heterocyclic chalcone derivative | Escherichia coli | Antibacterial | MIC = 75 µg/mL | |

| Chalcone | Fluoro and trifluoromethyl substituted chalcone | Staphylococcus aureus | Antibacterial | MIC = 7.81 µg/mL | |

| Chalcone | Fluoro and trifluoromethyl substituted chalcone | Staphylococcus aureus | Antibacterial | MIC = 15.6 µg/mL |

Experimental Protocols

Detailed methodologies for the synthesis of representative bioactive compounds from this compound are provided below.

Protocol 1: Synthesis of a Resveratrol Analogue via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative from this compound using a Wittig reaction.

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bisulfite solution

-